N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a chlorophenyl group, a quinazolinone core, and a benzamide moiety, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C25H20ClN3O4S |
Molecular Weight | 494.0 g/mol |
IUPAC Name | This compound |
InChI Key | ZRQPFHNHLSRAQN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor signaling pathways through:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, potentially altering their activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains. The following table summarizes findings from recent studies:
Compound | Target Organism | Activity Level |
---|---|---|
Quinazoline Derivative A | Staphylococcus aureus | Moderate (MIC 75 mg/mL) |
Quinazoline Derivative B | Escherichia coli | Moderate (MIC 80 mg/mL) |
Quinazoline Derivative C | Candida albicans | Significant (Inhibition zone 11 mm) |
These findings suggest that N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene...) could possess similar or enhanced antimicrobial properties due to its structural complexity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. A study demonstrated that certain quinazoline compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The following table highlights the cytotoxicity results:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound X | MCF-7 | 10 |
Compound Y | HeLa | 7.52 |
These results indicate that modifications to the quinazoline structure can significantly enhance anticancer activity.
Study on Quinazoline Derivatives
A recent study synthesized several quinazoline derivatives and evaluated their biological activities. The results showed that modifications at specific positions on the quinazoline ring could lead to increased potency against cancer cells and bacteria. Compounds with electron-donating groups demonstrated improved activity compared to those with electron-withdrawing groups.
Docking Studies
Docking studies have elucidated the interactions between N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene...) and target proteins. These studies indicated strong binding affinities, suggesting that this compound could effectively inhibit target enzymes involved in disease pathways.
Eigenschaften
CAS-Nummer |
688054-55-9 |
---|---|
Molekularformel |
C21H20ClN3O4S |
Molekulargewicht |
445.92 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H20ClN3O4S/c22-14-5-3-13(4-6-14)7-8-23-19(26)2-1-9-25-20(27)15-10-17-18(29-12-28-17)11-16(15)24-21(25)30/h3-6,10-11H,1-2,7-9,12H2,(H,23,26)(H,24,30) |
InChI-Schlüssel |
SJAVFZCZGRCDKB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.